molecular formula C20H25N3O B6636470 N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide

Katalognummer B6636470
Molekulargewicht: 323.4 g/mol
InChI-Schlüssel: RUWRMKSJZYFLNH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide, also known as MPAA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities.

Wirkmechanismus

The exact mechanism of action of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is not fully understood. However, it has been suggested that this compound acts as a dopamine D2 receptor antagonist, which may contribute to its antipsychotic effects. In addition, this compound has been shown to modulate the activity of the glutamatergic system, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In animal studies, this compound has been shown to increase dopamine and serotonin levels in the brain, which may contribute to its therapeutic effects. In addition, this compound has been shown to reduce oxidative stress and inflammation, which may contribute to its potential neuroprotective effects.

Vorteile Und Einschränkungen Für Laborexperimente

One advantage of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide is that it has been shown to have a relatively low toxicity profile in animal studies. In addition, this compound is relatively easy to synthesize and has been shown to be stable under a wide range of conditions. However, one limitation of this compound is that its exact mechanism of action is not fully understood, which may make it more difficult to develop as a therapeutic agent.

Zukünftige Richtungen

There are a number of potential future directions for research on N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide. One area of focus could be on further elucidating its mechanism of action, which may help to identify new therapeutic applications. In addition, future research could investigate the use of this compound in combination with other drugs or therapies to enhance its therapeutic effects. Finally, further studies could investigate the potential use of this compound in the treatment of other neurological disorders, such as Parkinson's disease or Huntington's disease.
In conclusion, this compound is a promising compound that has been shown to have a wide range of potential therapeutic applications. While further research is needed to fully understand its mechanism of action and potential uses, this compound represents a promising area of research for the development of new treatments for neurological disorders.

Synthesemethoden

The synthesis of N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide involves the reaction of 3-methylbenzylamine with 1-(4-chlorophenyl)piperazine in the presence of acetic acid and acetic anhydride. The resulting intermediate is then treated with N-chlorosuccinimide to yield this compound. This synthesis method has been described in detail in a study published by the Journal of Medicinal Chemistry.

Wissenschaftliche Forschungsanwendungen

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antipsychotic, anxiolytic, and antidepressant effects in animal models. In addition, this compound has been shown to have potential as a treatment for drug addiction and withdrawal symptoms. Several studies have also investigated the potential use of this compound as a neuroprotective agent in the treatment of neurodegenerative disorders such as Alzheimer's disease.

Eigenschaften

IUPAC Name

N-[(3-methylphenyl)methyl]-2-(4-phenylpiperazin-1-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O/c1-17-6-5-7-18(14-17)15-21-20(24)16-22-10-12-23(13-11-22)19-8-3-2-4-9-19/h2-9,14H,10-13,15-16H2,1H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUWRMKSJZYFLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CNC(=O)CN2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.